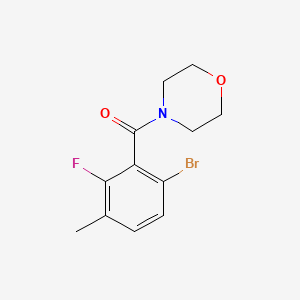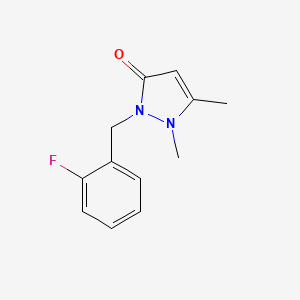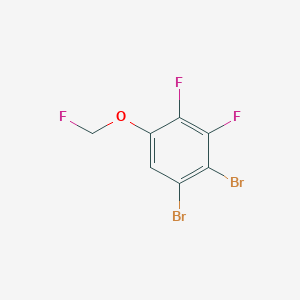
1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene is an organic compound with the molecular formula C7H3Br2F3O It is characterized by the presence of bromine, fluorine, and a fluoromethoxy group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene typically involves the bromination and fluorination of a suitable benzene derivative. The reaction conditions often include the use of bromine and fluorine sources under controlled temperature and pressure to ensure selective substitution on the benzene ring. Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds that are subsequently brominated and fluorinated to yield the final product .
Analyse Chemischer Reaktionen
1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds. Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents.
Wissenschaftliche Forschungsanwendungen
1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms can form strong interactions with these targets, leading to inhibition or activation of specific pathways. The fluoromethoxy group can also enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .
Vergleich Mit ähnlichen Verbindungen
1,2-Dibromo-3,4-difluoro-5-(fluoromethoxy)benzene can be compared with similar compounds such as:
1,4-Dibromo-2,5-difluorobenzene: Similar in structure but lacks the fluoromethoxy group.
1,2,4,5-Tetrabromo-3,6-difluorobenzene: Contains additional bromine atoms, leading to different reactivity.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Contains a benzothiadiazole ring, offering different electronic properties
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoromethoxy group, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C7H3Br2F3O |
|---|---|
Molekulargewicht |
319.90 g/mol |
IUPAC-Name |
1,2-dibromo-3,4-difluoro-5-(fluoromethoxy)benzene |
InChI |
InChI=1S/C7H3Br2F3O/c8-3-1-4(13-2-10)6(11)7(12)5(3)9/h1H,2H2 |
InChI-Schlüssel |
RJVWVPXGOBMMFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=C1Br)Br)F)F)OCF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-(phenylsulfonyl)-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B14035050.png)

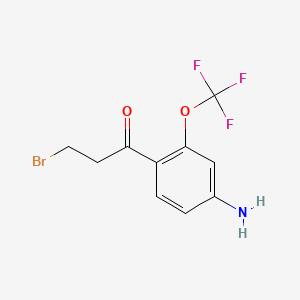
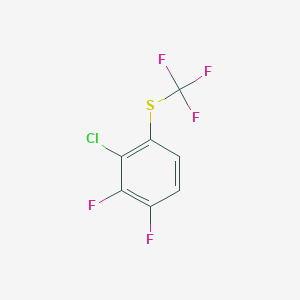

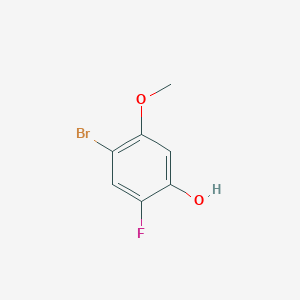
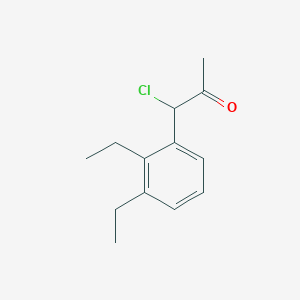
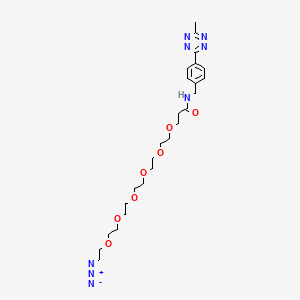
![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
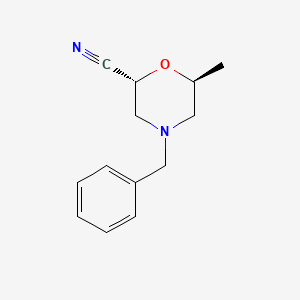
![(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14035126.png)
